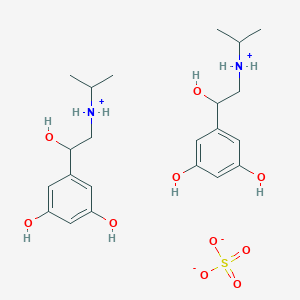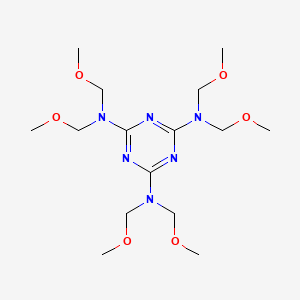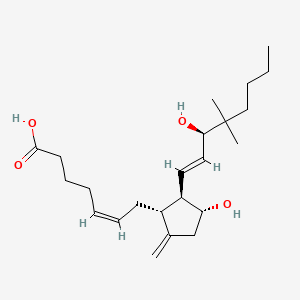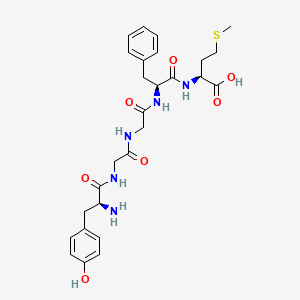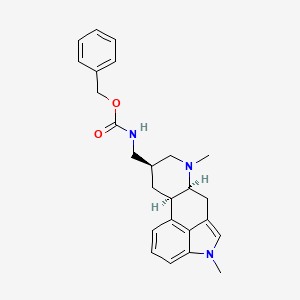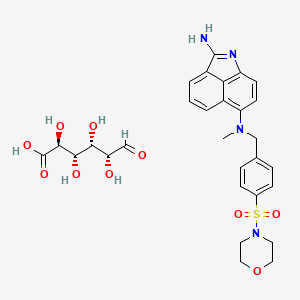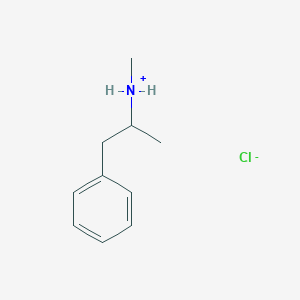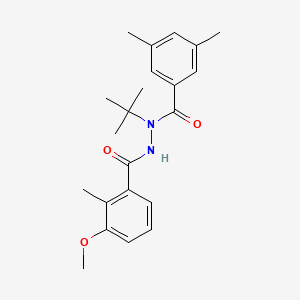
甲氧虫酰肼
概述
描述
Methoxyfenozide is a broad-spectrum insecticide belonging to the diacylhydrazine class. It functions as an ecdysone agonist, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone. This compound is primarily used to control various lepidopteran pests, including moths and butterflies, by inducing a premature and lethal molt in larvae .
科学研究应用
Methoxyfenozide has a wide range of applications in scientific research, particularly in the fields of agriculture, biology, and environmental science.
Agriculture: It is extensively used as an insecticide to control lepidopteran pests in crops such as cotton, vegetables, and fruits . Its selective action and low toxicity to non-target organisms make it an environmentally friendly option for pest control .
Biology: Methoxyfenozide is used in studies related to insect physiology and endocrinology. Its role as an ecdysone agonist makes it a valuable tool for understanding the molting process in insects .
Environmental Science: Research on the environmental fate and safety of methoxyfenozide has been conducted to assess its impact on non-target species and ecosystems. Studies have shown that it degrades relatively quickly in soil and water, reducing the risk of long-term environmental contamination .
作用机制
Target of Action
Methoxyfenozide primarily targets the ecdysone receptor (EcR) protein in insects . The EcR protein plays a crucial role in the molting process of insects, a process known as ecdysis .
Mode of Action
Methoxyfenozide acts by strongly binding to the EcR protein, thereby activating it and initiating the molting process . Once methoxyfenozide binds to the EcR, the insects, specifically caterpillars, stop feeding and produce a new malformed cuticle under the existing one . This leads to their death from starvation .
Biochemical Pathways
Methoxyfenozide disrupts steroid signaling pathways in insects . This disruption leads to an impairment of ovarian maturation and oviposition . Methoxyfenozide transferred by tarsal route in females of Cx. pipiens might play a negative feedback on ecdysteroids titers .
Pharmacokinetics
Orally administered Methoxyfenozide is absorbed rapidly, with 58-77% of the dose being excreted within 24 hours in rats . Excretion occurs mainly via feces, after absorption followed by secretion in bile . On the basis of the quantities of radioactivity excreted in the bile and urine, it can be concluded that approximately 60-70% of an orally administered dose of 10 mg/kg bw was absorbed .
Result of Action
The result of methoxyfenozide’s action is the death of the insect. After methoxyfenozide binds to the EcR, caterpillars stop feeding and produce a new malformed cuticle under the existing one, leading to their death from starvation . Methoxyfenozide resistance was completely recessive, polyfactorial and autosomal .
Action Environment
Methoxyfenozide is a broad-spectrum insecticide with a low aqueous solubility and a low volatility . Based on its chemical properties, there is a high risk of leaching to groundwater and under some conditions, it may be persistent in soil systems . Therefore, environmental factors such as soil composition and rainfall can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
Methoxyfenozide interacts with the ecdysone receptor complex (EcR:USP) in lepidopteran insects . It functions as a potent agonist, or mimic, of the insect molting hormone, 20-hydroxyecdysone . This interaction induces premature and incomplete molting, resulting in larval mortality .
Cellular Effects
Methoxyfenozide has been shown to have significant effects on various types of cells. For instance, it has been found to be toxic to Spodoptera frugiperda Sf9 cells, causing cell growth arrest in the G1 phase . Additionally, it has been observed to have a negative effect on both monooxygenases and esterases, which is likely the cause of its potentiation effect on the SUS and MS strains .
Molecular Mechanism
Methoxyfenozide exerts its effects at the molecular level by binding with high affinity to the ecdysone receptor complex in lepidopteran insects . This binding mimics the action of the steroid insect molting hormone 20-hydroxyecdysone, inducing premature and incomplete molting .
Temporal Effects in Laboratory Settings
In laboratory settings, Methoxyfenozide has been observed to dissipate rapidly and does not accumulate in water . It exhibits very high persistence in the aquatic microcosm . The degradation rate was less than 7.0% in the three types of aquatic microcosms at 740 h in the model .
Dosage Effects in Animal Models
The toxicological database for Methoxyfenozide, which consists primarily of toxicity tests conducted using animals, is quite extensive . In interpreting the data, it should be noted that toxicity tests generally use doses that are high compared with likely human exposures .
Metabolic Pathways
Methoxyfenozide undergoes significant metabolic processes. Oxidative metabolism, probably via O-demethylation of the A-ring and hydroxylation of the B-ring of the molecule, is the major metabolic pathway . Subsequently, the products of phase I metabolism serve as substrates for conjugation .
Transport and Distribution
Water plays a key role in the fate of Methoxyfenozide, acting as a sink in the simulated aquatic environment, followed by sediment . Only approximately 2% of Methoxyfenozide entered the organisms . Methoxyfenozide underwent a significant transport process between the water and sediment .
Subcellular Localization
The subcellular localization of Methoxyfenozide is not well-studied. The cellular localization of proteins can regulate various biological processes. For instance, in the case of the protein GIGANTEA in Arabidopsis thaliana, its cellular localization regulates leaf senescence and flowering . Similar studies on Methoxyfenozide could provide valuable insights into its subcellular localization and effects on its activity or function.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of methoxyfenozide involves a multi-step synthesis process. The initial step is the condensation reaction between tertiary butyl hydrazine hydrochloride and dichloroethane, followed by the addition of 3-methoxy-2-methylbenzoyl chloride. This reaction is carried out at low temperatures to control the rate of addition and maintain the reaction temperature below 0°C . The resulting product undergoes an acylation reaction with 3,5-dimethylbenzoyl chloride in the presence of liquid caustic soda, followed by recrystallization to obtain the final product .
Industrial Production Methods: Industrial production of methoxyfenozide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent addition rates, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Methoxyfenozide undergoes various chemical reactions, including hydrolysis, photolysis, and oxidation.
Common Reagents and Conditions:
Hydrolysis: Methoxyfenozide is stable under acidic and neutral conditions but undergoes hydrolysis under alkaline conditions.
Photolysis: It is relatively stable under simulated sunlight but can degrade under prolonged exposure.
Major Products Formed: The primary metabolites of methoxyfenozide include hydroxylated and demethylated derivatives, which are formed through oxidation and hydrolysis reactions .
相似化合物的比较
属性
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWEPFNJXQPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032628 | |
| Record name | Methoxyfenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
161050-58-4 | |
| Record name | Methoxyfenozide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyfenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYFENOZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methoxyfenozide belongs to a class of insecticides called non-steroidal ecdysone agonists, also known as molting accelerating compounds (MACs). [, , , , ]. It acts by mimicking the action of 20-hydroxyecdysone (20E), the natural molting hormone in insects [, , , , ]. By binding to ecdysteroid receptors, methoxyfenozide disrupts the normal molting process, leading to premature molting, growth inhibition, and ultimately death of the target insect [, , ].
ANone: Yes, studies show that methoxyfenozide can have sublethal effects on insect reproduction, even at low doses. It has been observed to reduce fecundity (number of eggs laid) and fertility (egg hatching success) in several lepidopteran species, including codling moths, leafrollers, and the fall armyworm [, , , ]. This effect is likely due to the disruption of hormonal balance and reproductive processes caused by the compound.
ANone: Methoxyfenozide is a diacylhydrazine compound. Its chemical name is 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide.
ANone: The molecular formula of methoxyfenozide is C21H26N2O4, and its molecular weight is 370.44 g/mol.
ANone: While specific spectroscopic data was not included in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV absorbance detection and tandem mass spectrometry (HPLC-MS/MS) are commonly used for its identification and quantification [, , , ].
ANone: Studies indicate a negative correlation between temperature and the residual concentration of methoxyfenozide []. This suggests that higher temperatures accelerate its degradation, leading to lower residue levels. This factor is crucial when considering the persistence and potential environmental impact of the insecticide in different climatic regions.
ANone: Methoxyfenozide is not known for having catalytic properties and is primarily used as an insecticide. Its mode of action doesn't involve catalytic mechanisms.
ANone: While the provided research doesn't delve into specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the insecticidal activity of methoxyfenozide and its analogs based on their molecular structures []. These models can assist in designing new, more potent, and selective ecdysone agonists.
ANone: While specific SAR studies were not detailed, research suggests that even minor structural changes to methoxyfenozide could potentially impact its binding affinity to ecdysteroid receptors, ultimately influencing its insecticidal activity and selectivity towards different insect species [, ].
ANone: Methoxyfenozide is often formulated as a suspension concentrate (SC) for agricultural use [, , , ]. This formulation helps to improve its stability, dispersibility in water, and application onto plant surfaces, ultimately enhancing its efficacy against target insects.
ANone: While the exact mechanisms are still being studied, research indicates that methoxyfenozide can be absorbed through ingestion and contact, subsequently distributing within the insect's body, ultimately reaching its target sites, the ecdysteroid receptors [, , , ].
ANone: The provided research primarily focuses on in vivo studies, using various insect species to evaluate the efficacy of methoxyfenozide. While specific cell-based assays are not discussed, they can be valuable tools to study its mechanism of action at a cellular level.
ANone: Research suggests that insects can develop resistance to methoxyfenozide through various mechanisms. One primary mechanism involves enhanced metabolic detoxification, primarily mediated by monooxygenase enzymes [, ]. This enzymatic activity can lead to the breakdown and inactivation of methoxyfenozide, reducing its efficacy.
ANone: These aspects are not directly relevant to methoxyfenozide as it is an insecticide, not a pharmaceutical drug.
ANone: Several alternative insecticides are available for pest control, each with its own mode of action, spectrum of activity, and potential advantages and disadvantages. Some examples include:
- Spinosad: This natural insecticide derived from a bacterium disrupts the insect's nervous system [, , ].
- Chlorantraniliprole: This insecticide activates ryanodine receptors, leading to muscle paralysis and death in insects [].
- Pymetrozine: This compound disrupts feeding behavior in insects, leading to starvation and death [].
ANone: Responsible management of methoxyfenozide waste, including unused product and contaminated packaging, is crucial to minimize its environmental footprint. Specific recommendations vary based on local regulations and should be consulted.
ANone: Research on methoxyfenozide leverages a range of scientific infrastructure and resources, including:
ANone: Methoxyfenozide was first introduced as an insecticide in the mid-1990s, representing a novel class of insect growth regulators (IGRs) []. Its development marked a significant advancement in pest control, offering an alternative to traditional broad-spectrum insecticides with potentially lower environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
